molecular formula C18H31O5P B1607741 Diethyl[3,3-diethoxy-1-(phenylmethyl)propyl]phosphonate CAS No. 203193-00-4

Diethyl[3,3-diethoxy-1-(phenylmethyl)propyl]phosphonate

Cat. No.: B1607741
CAS No.: 203193-00-4
M. Wt: 358.4 g/mol
InChI Key: YTUGDFXSYQEFLV-UHFFFAOYSA-N
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Description

Diethyl[3,3-diethoxy-1-(phenylmethyl)propyl]phosphonate is an organophosphorus compound with the molecular formula C18H31O5P and a molecular weight of 358.41 g/mol . This compound is characterized by its phosphonate group, which is bonded to a phenylmethyl and a diethoxypropyl group. It is used primarily in research settings due to its unique chemical properties.

Preparation Methods

The synthesis of Diethyl[3,3-diethoxy-1-(phenylmethyl)propyl]phosphonate typically involves the reaction of diethyl phosphite with 3,3-diethoxy-1-(phenylmethyl)propyl bromide under basic conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Diethyl[3,3-diethoxy-1-(phenylmethyl)propyl]phosphonate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkoxides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Diethyl[3,3-diethoxy-1-(phenylmethyl)propyl]phosphonate is utilized in various scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex organophosphorus compounds.

    Biology: It is used in studies involving enzyme inhibition and protein phosphorylation.

    Medicine: Research into potential therapeutic applications, such as enzyme inhibitors or prodrugs.

    Industry: It is used in the development of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of Diethyl[3,3-diethoxy-1-(phenylmethyl)propyl]phosphonate involves its interaction with molecular targets such as enzymes and proteins. The phosphonate group can mimic phosphate groups, allowing it to inhibit enzymes that utilize phosphate in their catalytic cycles. This inhibition can affect various biochemical pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Diethyl[3,3-diethoxy-1-(phenylmethyl)propyl]phosphonate can be compared with other phosphonate compounds such as:

The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and applications in research and industry.

Properties

IUPAC Name

(2-diethoxyphosphoryl-4,4-diethoxybutyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31O5P/c1-5-20-18(21-6-2)15-17(14-16-12-10-9-11-13-16)24(19,22-7-3)23-8-4/h9-13,17-18H,5-8,14-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUGDFXSYQEFLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC(CC1=CC=CC=C1)P(=O)(OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378651
Record name Diethyl (4,4-diethoxy-1-phenylbutan-2-yl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203193-00-4
Record name Phosphonic acid, [3,3-diethoxy-1-(phenylmethyl)propyl]-, diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203193-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl (4,4-diethoxy-1-phenylbutan-2-yl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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